

A Technical Guide to the Spectral Characteristics of Benzyl Diazoacetate

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Compound of Interest

Compound Name: **Benzyl diazoacetate**

Cat. No.: **B2969527**

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For researchers, scientists, and professionals in drug development, a thorough understanding of the spectral properties of key chemical reagents is paramount. This guide provides an in-depth analysis of the Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectral data of **benzyl diazoacetate**, a versatile precursor in organic synthesis.

Spectroscopic Data Summary

The following tables summarize the key ^1H NMR, ^{13}C NMR, and IR spectral data for **benzyl diazoacetate**, facilitating easy reference and comparison.

Table 1: ^1H NMR Spectral Data of **Benzyl Diazoacetate** in CDCl_3

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
7.41-7.33	m	5H	Aromatic protons (C_6H_5)
5.20	s	2H	Methylene protons (CH_2)
4.79	s	1H	Diazo proton (CH-N_2)

Table 2: ^{13}C NMR Spectral Data of **Benzyl Diazoacetate** in CDCl_3

Chemical Shift (δ) ppm	Assignment
166.4	Carbonyl carbon (C=O)
135.7	Aromatic quaternary carbon (C-CH ₂)
128.4	Aromatic methine carbon (CH)
128.1	Aromatic methine carbon (CH)
128.0	Aromatic methine carbon (CH)
66.2	Methylene carbon (CH ₂)
51.7	Diazo carbon (CH-N ₂)

Table 3: IR Absorption Data of **Benzyl Diazoacetate** (Neat)

Wavenumber (cm ⁻¹)	Functional Group Assignment
2213	N≡N stretch of the diazo group
1695	C=O stretch of the ester

Experimental Protocols

The acquisition of high-quality spectral data is fundamental to accurate chemical characterization. The following outlines the methodologies for obtaining the NMR and IR spectra of **benzyl diazoacetate**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Instrumentation: ^1H and ^{13}C NMR spectra were recorded on a JEOL LA-400 spectrometer or a Varian Inova-400/Mercury-300 spectrometer.[1][2]
- Sample Preparation: Samples were dissolved in deuterated chloroform (CDCl₃).
- ^1H NMR Spectroscopy: Spectra were acquired at 400 MHz. Chemical shifts are reported in parts per million (ppm) downfield from an internal tetramethylsilane (TMS) standard or referenced to the residual solvent peak of chloroform (δ = 7.27 ppm).[1][2]

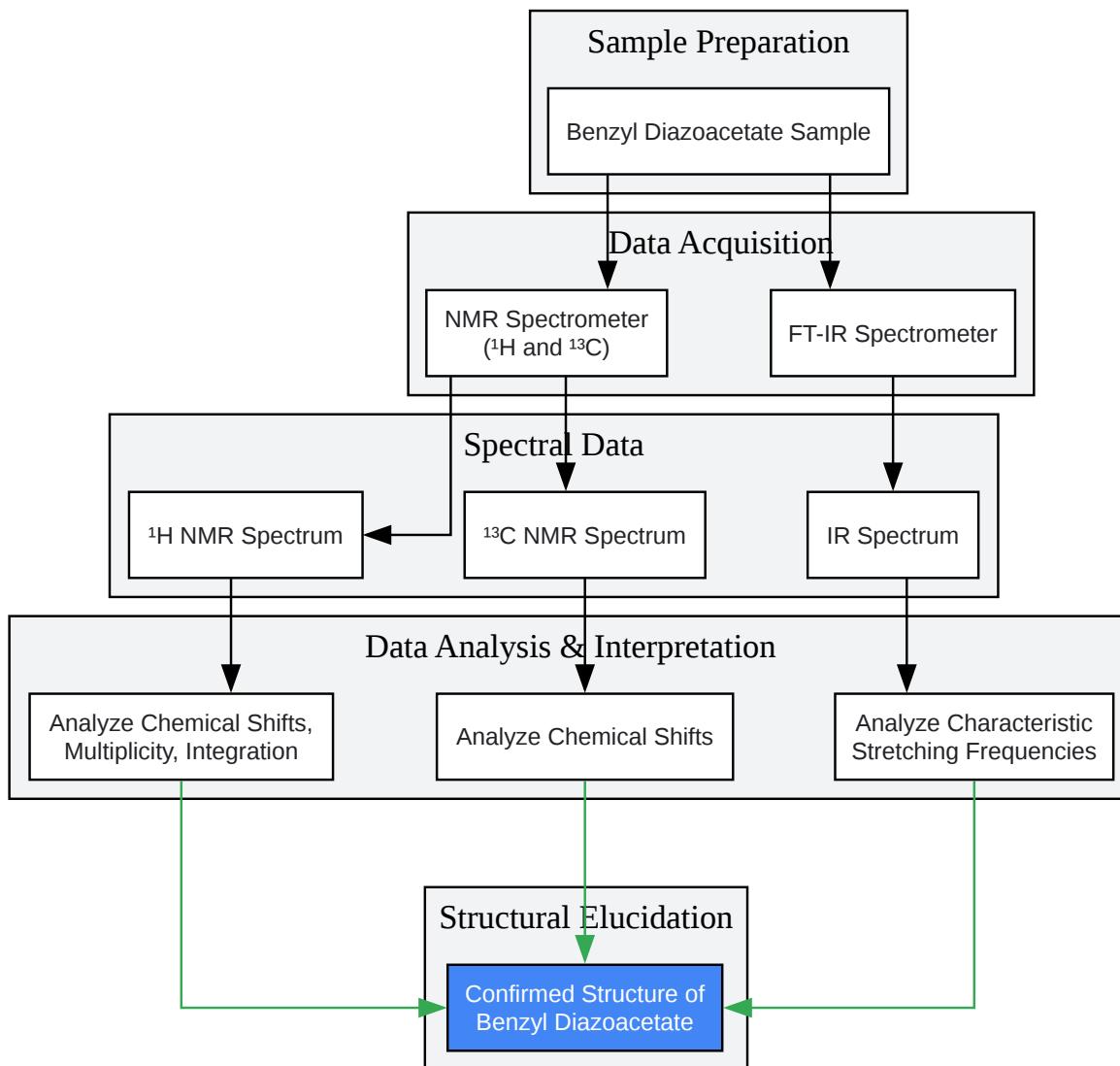
- ^{13}C NMR Spectroscopy: Spectra were acquired at 100 MHz. Chemical shifts are reported in ppm relative to the central line of the triplet for CDCl_3 at 77.0 ppm or 77.26 ppm.[1][2]

Infrared (IR) Spectroscopy

- Instrumentation: IR spectra were recorded on a JASCO FT/IR-410 Fourier Transform Infrared Spectrophotometer.[1]
- Sample Preparation: The spectrum for **benzyl diazoacetate** was obtained from a neat sample.
- Data Acquisition: The data is presented in wavenumbers (cm^{-1}).

Logical Workflow for Spectral Analysis

The following diagram illustrates the logical workflow for the analysis of the spectral data of **benzyl diazoacetate**, from sample preparation to the final structural elucidation based on the combined spectroscopic evidence.



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Spectral Analysis Workflow Diagram

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References

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